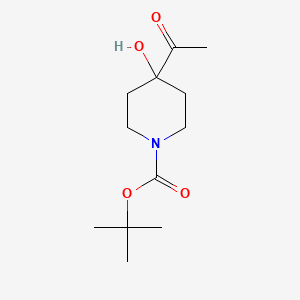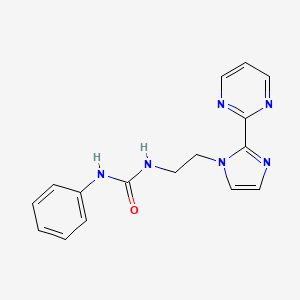
1-phenyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-phenyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea” is a complex organic molecule that contains several functional groups including a phenyl group, a pyrimidinyl group, an imidazolyl group, and a urea group . These groups are common in many bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of multiple nitrogen-containing rings (pyrimidine and imidazole) could potentially allow for interesting interactions and conformations .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to participate in a variety of chemical reactions. For example, pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Antibacterial Applications : A study by Azab, Youssef, and El‐Bordany (2013) in the journal Molecules synthesized new heterocyclic compounds, including derivatives of the compound , which showed high antibacterial activity. This suggests its potential use as an antibacterial agent. Read more.
Antioxidant Activity : George, Sabitha, Kumar, and Ravi (2010) in the International Journal of Chemical Sciences investigated the antioxidant activity of related compounds. Although not directly examining 1-phenyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea, this research contributes to understanding the broader chemical family’s potential in antioxidant applications. Read more.
Anti-CML (Chronic Myeloid Leukemia) Activity : Li, Chu, Fan, Zhang, Yao, Ning, Wang, Sun, Zhao, and Wen (2019) in Bioorganic & Medicinal Chemistry Letters developed derivatives of this compound as receptor tyrosine kinase inhibitors. They found potent activity against human chronic myeloid leukemia (CML) cell lines, indicating its potential application in cancer treatment. Read more.
Antiparkinsonian Activity : A study by Azam, Alkskas, and Ahmed (2009) in the European Journal of Medicinal Chemistry synthesized derivatives of this compound and evaluated them for antiparkinsonian activity. The study suggests potential applications in treating Parkinson's disease. Read more.
Organometallic Chemistry : Aitken and Onyszchuk (1985) in the Journal of Organometallic Chemistry studied the synthesis and spectroscopic properties of cyclic urea adducts, including similar compounds, which could have implications in organometallic chemistry research. Read more.
Phase I Clinical Trial : Creaven, Madajewicz, Pendyala, Takita, Mittelman, Huben, Henderson, and Cushman (2004) in Cancer Chemotherapy and Pharmacology conducted a phase I clinical trial of a related compound, highlighting its potential in clinical settings. Read more.
Synthesis of Pyrimidine Derivatives : Bhat, Kumar, Nisar, and Kumar (2014) in Medicinal Chemistry Research explored the synthesis of new pyrimidine derivatives, providing insights into the chemical synthesis processes related to this compound. Read more.
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory and antioxidant activities .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to inhibit cox-2 with ic 50 values in the range of 1–8 µm .
Biochemical Pathways
Compounds with similar structures have been associated with anti-inflammatory and antioxidant activities, suggesting they may impact pathways related to inflammation and oxidative stress .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-phenyl-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-16(21-13-5-2-1-3-6-13)20-10-12-22-11-9-19-15(22)14-17-7-4-8-18-14/h1-9,11H,10,12H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLZTOWPTWACHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Methylpyrazin-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2992526.png)
![(E)-4-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide](/img/structure/B2992528.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2992529.png)
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide](/img/structure/B2992530.png)
![4-(3,4-Difluorophenyl)-3-(2-fluorophenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2992532.png)

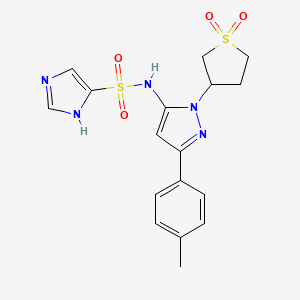
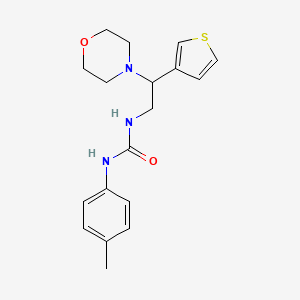
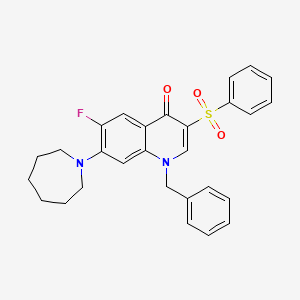
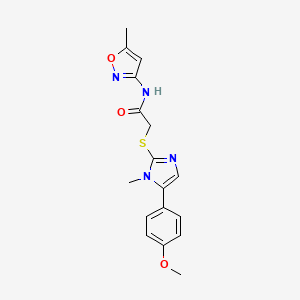
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2992541.png)
